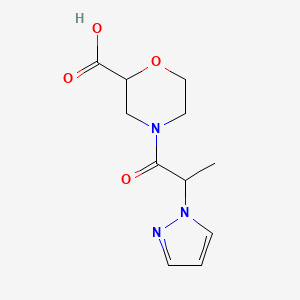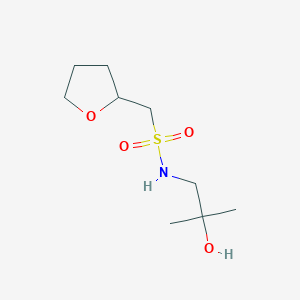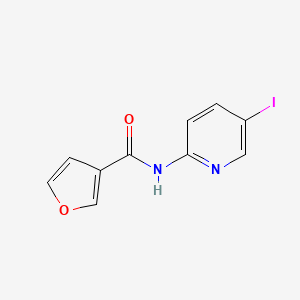![molecular formula C13H15N3O3 B7589144 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine, also known as MorOx, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MorOx is a heterocyclic compound that contains a morpholine ring and an oxadiazole ring, making it a unique structure with diverse properties.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways.
Biochemical and Physiological Effects:
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it easy to work with. However, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has some limitations. It is a relatively new compound, and its properties and effects are not fully understood. In addition, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has not been extensively studied in vivo, and its safety profile is not known.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential as a photosensitizer for photodynamic therapy. In addition, further studies are needed to understand the mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine and its effects on various signaling pathways. Finally, more studies are needed to determine the safety profile of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine and its potential for use in clinical settings.
Synthesemethoden
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine can be synthesized using various methods. One of the most common methods is the reaction of morpholine with 4-methoxyphenylhydrazine in the presence of phosphorous oxychloride and triethylamine. The resulting product is then reacted with cyanogen bromide and sodium azide to yield 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine. Other methods include the reaction of morpholine with 4-methoxyphenyl isothiocyanate or 4-methoxyphenyl isocyanate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-17-10-4-2-9(3-5-10)12-15-13(19-16-12)11-8-14-6-7-18-11/h2-5,11,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCJLFQCNANLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CNCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)



![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)